1-(Oxetan-3-yl)piperazine hemioxalate
Overview
Description
“1-(Oxetan-3-yl)piperazine hemioxalate” is a synthetic organic compound . It has a CAS Number of 1523571-19-8 and a molecular weight of 374.44 . The compound is a hemioxalate salt of 1-(oxetan-3-yl)piperazine.
Molecular Structure Analysis
The molecular formula of “1-(Oxetan-3-yl)piperazine hemioxalate” is C16H30N4O6 . The average mass is 374.433 Da and the monoisotopic mass is 374.216522 Da .Scientific Research Applications
Synthesis and Chemical Studies
A significant aspect of the research involves the design and synthesis of novel compounds for potential therapeutic use. For instance, derivatives of piperazine have been synthesized for their antidepressant and antianxiety activities, showcasing the importance of chemical modifications in enhancing pharmacological profiles (J. Kumar et al., 2017). Similarly, studies on the enantioselective synthesis of CGRP receptor inhibitors demonstrate the relevance of stereoselective synthesis in drug development (Reginald O. Cann et al., 2012).
Pharmacological Evaluations
Compounds with structural similarities to 1-(Oxetan-3-yl)piperazine hemioxalate have been evaluated for a range of biological activities, including antimicrobial, antitubercular, and anticancer properties. For instance, piperazine derivatives have shown promising activity against Mycobacterium tuberculosis (Kalaga Mahalakshmi Naidu et al., 2016) and various bacterial biofilms, indicating their potential in treating infectious diseases and addressing antibiotic resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Anticancer Research
The exploration of piperazine derivatives in anticancer research underscores the compound's versatility. For example, certain piperazine-chromene and -quinoline conjugates have been evaluated for their cytotoxic activities against breast cancer cell lines, offering insights into the design of new anticancer agents (I. Parveen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O.C2H2O4/c2*1-3-9(4-2-8-1)7-5-10-6-7;3-1(4)2(5)6/h2*7-8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJSJNFGIBAYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2COC2.C1CN(CCN1)C2COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-yl)piperazine hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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